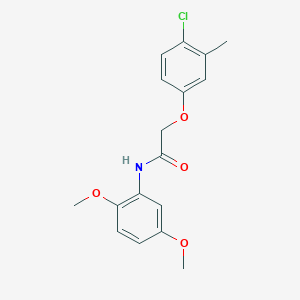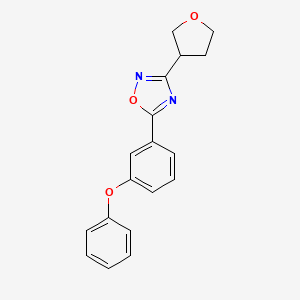![molecular formula C16H14F3N5 B5578375 N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)
N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals known for their complex synthesis and versatile applications in various fields of chemistry and pharmacology. It is characterized by its unique molecular structure, which includes a pyrrol ring, a triazol ring, and various substituents including a trifluoromethyl group.
Synthesis Analysis
The synthesis process of similar triazole compounds involves cyclization reactions, starting from semicarbazide derivatives in the presence of catalysts like Ni(NO3)2 to form inversion dimers and packed layers via π-stacking interactions between aromatic systems (Repich et al., 2017). Another approach includes reacting amino-triazole with acetyl chloride in dry benzene to form N-(substitutedphenyl)-triazol-amine derivatives through cyclisation (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular and crystal structure of related triazine and triazolamine compounds is determined through X-ray crystallography, showing features like monoclinic symmetry, planar configurations, and extensive hydrogen bonding networks (Dolzhenko et al., 2011). These structures are crucial for understanding the compound's reactivity and interaction with biological molecules.
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, including nucleophilic substitutions and transformations under autoclave conditions, without significant alterations in substituent groups, as evidenced by NMR and ESI-MS data (Shtaitz et al., 2023). The reactivity is influenced by the molecular structure, particularly the presence of electron-donating or withdrawing groups.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal formation, are influenced by the compound's molecular structure. For example, derivatives of triazolamines crystallize with solvent molecules, indicating solvent interactions and molecular packing in the crystal lattice (Dolzhenko et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and stability, are determined by the functional groups present in the molecule. N-phenyl substitutions, for instance, lead to fluorescence enhancement and influence the photochemical behavior of stilbene derivatives, highlighting the "amino conjugation effect" (Yang et al., 2002).
Wissenschaftliche Forschungsanwendungen
Fluorescence Enhancement through N-Phenyl Substitutions
Research demonstrates that introducing N-phenyl substituents to 4-aminostilbenes results in compounds with enhanced fluorescence properties due to more planar ground-state geometry and larger charge-transfer character in the fluorescent excited state. Such compounds exhibit high fluorescence quantum yields, suggesting potential applications in developing fluorescence-based sensors and imaging agents (Yang, Chiou, & Liau, 2002).
Advanced Materials from Trifluoromethyl-Substituted Compounds
The synthesis of organosoluble, low-colored fluorinated polyimides based on trifluoromethyl-substituted bis(ether amine) monomers has been reported. These materials display high solubility, low dielectric constants, and thermal stability, suggesting their utility in electronic applications such as insulating layers or dielectrics (Chung, Tzu, & Hsiao, 2006).
Polymer Solar Cells Enhancement
A study on the application of an amine-based fullerene derivative in polymer solar cells indicates the potential of such compounds in improving power conversion efficiency. This suggests a research application for N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine in the development of organic solar cells, given its structural similarity to the studied fullerene derivative (Lv et al., 2014).
Catalysis and Polymerization
Compounds containing N,N and N,P ligands have been applied as catalysts in hydroamination reactions and polymerization processes. This suggests potential applications in catalysis and polymer synthesis for compounds with similar chemical functionalities (Tregubov et al., 2013).
Eigenschaften
IUPAC Name |
(E)-1-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5/c1-11-6-13(8-22-23-9-20-21-10-23)12(2)24(11)15-5-3-4-14(7-15)16(17,18)19/h3-10H,1-2H3/b22-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIAXPDBWKTVFF-GZIVZEMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)
![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)
![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)


![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)
![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)
![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)
![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)